molecular formula C16H12ClN3O2 B11695216 (E)-3-chloro-N'-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide

(E)-3-chloro-N'-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B11695216
M. Wt: 313.74 g/mol
InChI Key: YUDHSOPCRPRCIT-UHFFFAOYSA-N
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Description

3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a synthetic organic compound with the molecular formula C16H12ClN3O. It is part of the benzohydrazide family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes an indole moiety, which is a common scaffold in many bioactive molecules.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

3-chloro-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide

InChI

InChI=1S/C16H12ClN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3

InChI Key

YUDHSOPCRPRCIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-chlorobenzohydrazide with an indole derivative under specific reaction conditions. The process can be summarized as follows:

    Starting Materials: 3-chlorobenzohydrazide and an indole derivative.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation reaction.

    Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in chromatin remodeling and gene expression . By inhibiting LSD1, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it acts as an iron-chelating agent, disrupting iron metabolism in cancer cells and further contributing to its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE include other benzohydrazide derivatives and indole-based compounds. Some examples are:

The uniqueness of 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE lies in its specific substitution pattern and its dual role as an enzyme inhibitor and iron chelator, making it a promising candidate for further research and development in medicinal chemistry.

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